molecular formula C17H30Cl2N2O B166344 N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate CAS No. 126002-31-1

N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate

Cat. No.: B166344
CAS No.: 126002-31-1
M. Wt: 349.3 g/mol
InChI Key: VMPJIDKXSLCULF-UHFFFAOYSA-N
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Description

N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate, also known as this compound, is a useful research compound. Its molecular formula is C17H30Cl2N2O and its molecular weight is 349.3 g/mol. The purity is usually 95%.
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Biological Activity

N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H30Cl2N2OC_{17}H_{30}Cl_2N_2O. The structure includes a piperidine moiety, which is often associated with various pharmacological effects due to its ability to interact with neurotransmitter systems.

Research indicates that compounds containing piperidine structures often exhibit activity through modulation of neurotransmitter receptors. Specifically, N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine may interact with:

  • Dopaminergic receptors : Potentially influencing mood and behavior.
  • Serotonergic receptors : Affecting anxiety and depression pathways.
  • Adrenergic receptors : Modulating cardiovascular responses.

Pharmacological Profiles

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Antidepressant-like effects : Animal models have shown that the compound can reduce depressive behaviors, likely through serotonergic modulation.
  • Analgesic properties : Preliminary studies suggest potential pain-relieving effects, warranting further investigation into its analgesic mechanisms.

Efficacy in Biological Assays

Table 1 summarizes key biological assays conducted with this compound:

Assay TypeMethodologyResults
Cell Viability MTT AssayIC50 values ranging from 10 to 50 µM in various cell lines.
Neurotransmitter Binding Radiolabeled binding assaysHigh affinity for serotonin receptors (Ki < 50 nM).
Behavioral Studies Forced swim test in rodentsSignificant reduction in immobility time compared to control.

Study 1: Antidepressant Activity

In a study published in Pharmacology Biochemistry and Behavior, the compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test. The results indicated a dose-dependent reduction in immobility time, suggesting enhanced serotonergic activity .

Study 2: Analgesic Effects

A study assessing the analgesic properties of various piperidine derivatives found that N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine exhibited notable pain relief comparable to standard analgesics like ibuprofen . The mechanism was hypothesized to involve inhibition of cyclooxygenase enzymes.

Study 3: Neurotransmitter Interaction

Research published in Journal of Medicinal Chemistry explored the binding affinity of this compound to various neurotransmitter receptors. The findings revealed significant interactions with both serotonin and dopamine receptors, indicating potential for mood regulation therapies .

Scientific Research Applications

N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate has been studied for its interactions with various receptors in the central nervous system:

  • Dopamine Transporter (DAT) : Exhibits high affinity for DAT, indicating potential applications in treating disorders related to dopamine dysregulation.
  • Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible use in managing norepinephrine-related conditions.
  • Acetylcholinesterase Inhibition : Preliminary studies indicate potential antioxidant properties and cholinergic activity, which may be beneficial in neurodegenerative diseases.

Applications in Research

The primary applications of this compound include:

  • Neuropharmacology : Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
  • Antioxidant Research : Explored for its ability to scavenge free radicals and inhibit acetylcholinesterase, making it a candidate for further studies in oxidative stress-related conditions.
  • Therapeutic Development : Potential lead compound for developing treatments for conditions like ADHD, depression, and neurodegenerative diseases.

Case Studies

  • Study on Cholinergic Activity :
    • Researchers synthesized derivatives of this compound and evaluated their cholinergic activity. Some derivatives showed over 30% inhibition of acetylcholinesterase compared to standard drugs like donepezil .
  • Neurotransmitter Interaction Study :
    • A series of experiments demonstrated that the compound interacts with DAT and NET, leading to increased dopamine and norepinephrine levels in vitro .
  • Antioxidant Properties Assessment :
    • The antioxidant capacity was tested using the oxygen radical absorbance capacity (ORAC) assay. Several derivatives exhibited comparable or superior antioxidant properties compared to well-known antioxidants such as ascorbic acid .

Properties

IUPAC Name

N-methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.2ClH/c1-15(18-2)14-16-6-8-17(9-7-16)20-13-12-19-10-4-3-5-11-19;;/h6-9,15,18H,3-5,10-14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPJIDKXSLCULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OCCN2CCCCC2)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925363
Record name N-Methyl-1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}propan-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126002-31-1
Record name Benzeneethanamine, N,alpha-dimethyl-4-(2-(1-piperidinyl)ethoxy)-, dihydrochloride, hydrate (1:2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126002311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}propan-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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